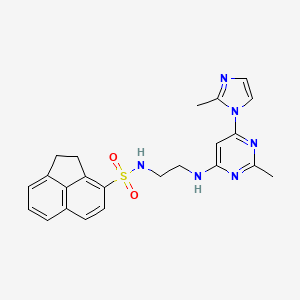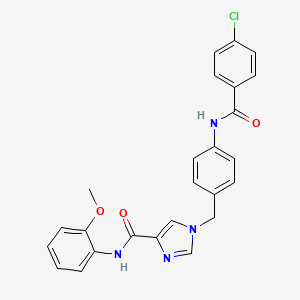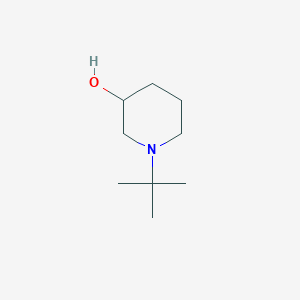![molecular formula C10H19Cl2N5O B2628328 N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride CAS No. 2253630-94-1](/img/structure/B2628328.png)
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through different synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
1. Crystallography and Stability Studies
Studies have shown that the polymorphs and hydrates of compounds structurally similar to N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide; dihydrochloride have distinct stability profiles. For example, the hydrates of one such compound converted into a more stable anhydrous form in water, indicating a potential for rapid phase transitions in aqueous environments (Petrova et al., 2009).
2. Synthesis and Structural Elucidation
Research has focused on the synthesis and structural analysis of compounds with similar structures. One study synthesized a series of compounds by condensing specific triazoles with chloroacetamide, indicating a method for creating new compounds with potential biological applications (MahyavanshiJyotindra et al., 2011).
3. Insecticidal Assessment
Some derivatives of compounds structurally related to N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide; dihydrochloride have been examined for their insecticidal properties. For example, a study involving the synthesis of heterocycles incorporating a thiadiazole moiety showed potential as insecticidal agents against specific pests, demonstrating the bioactive potential of such compounds (Fadda et al., 2017).
4. Biological Activity and Potential Applications
The synthesis of novel compounds structurally akin to N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide; dihydrochloride and their biological assessment have been a focus area. Various synthesized compounds have shown a range of biological activities, such as plant growth stimulation, indicating the potential for agricultural applications (Pivazyan et al., 2019).
Future Directions
The future directions in the research and development of compounds containing a pyrrolidine ring could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different stereoisomers and the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[[1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-8(16)12-5-10-7-15(14-13-10)6-9-3-2-4-11-9;;/h7,9,11H,2-6H2,1H3,(H,12,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDRISYDFPZPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN(N=N1)CC2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)









![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)